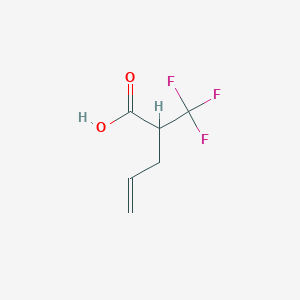![molecular formula C14H20Cl2O B14344402 14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-one CAS No. 104704-17-8](/img/structure/B14344402.png)
14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14,14-Dichlorodispiro[515~8~1~6~]tetradecan-7-one is a complex organic compound characterized by its unique dispiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-one typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Dispiro Structure: This step involves the creation of the core dispiro framework through cyclization reactions.
Introduction of Chlorine Atoms: Chlorination reactions are employed to introduce the chlorine atoms at the 14th position.
Formation of the Ketone Group: Oxidation reactions are used to introduce the ketone functional group at the 7th position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-one involves its interaction with specific molecular targets. The chlorine atoms and ketone group play crucial roles in its reactivity and binding to biological molecules. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-ol: Similar structure but with an alcohol group instead of a ketone.
14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-amine: Contains an amine group instead of a ketone.
Uniqueness
14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-one is unique due to its specific combination of chlorine atoms and a ketone group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
104704-17-8 |
|---|---|
Molecular Formula |
C14H20Cl2O |
Molecular Weight |
275.2 g/mol |
IUPAC Name |
14,14-dichlorodispiro[5.1.58.16]tetradecan-7-one |
InChI |
InChI=1S/C14H20Cl2O/c15-14(16)12(7-3-1-4-8-12)11(17)13(14)9-5-2-6-10-13/h1-10H2 |
InChI Key |
IBNBXIGDDWDFSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(=O)C3(C2(Cl)Cl)CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


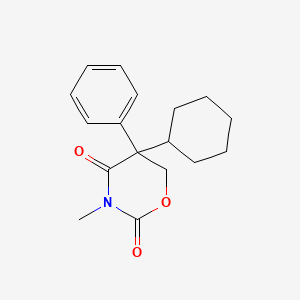
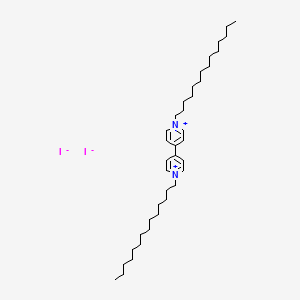

![2-[(Benzyloxy)methoxy]propanal](/img/structure/B14344350.png)
![4,4-Dimethyl-7-phenyl-4H,7H-[1,2,3,5]tetrathiepino[7,6-c]pyrazole](/img/structure/B14344356.png)
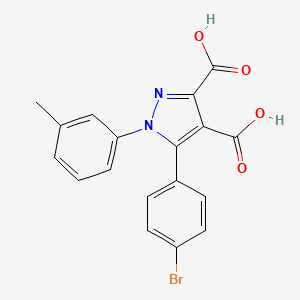

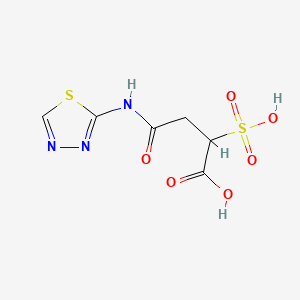
![10-Methyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline](/img/structure/B14344373.png)
![2-[3-(Trimethylsilyl)propoxy]phenol](/img/structure/B14344380.png)
![2-Chloro-N-[(furan-2-yl)methyl]pyrimidin-4-amine](/img/structure/B14344392.png)
![2H,4H,6H-Pyrido[1,2-e][1,3,5,7]dithiadiazocine](/img/structure/B14344398.png)
![dicopper;tetrasodium;4-[[5-[[2-carboxy-4-[[3-carboxy-4-[[5-[(2,4-disulfonatophenyl)diazenyl]-2,4-dioxidophenyl]diazenyl]phenyl]methyl]phenyl]diazenyl]-2,4-dioxidophenyl]diazenyl]benzene-1,3-disulfonate](/img/structure/B14344399.png)
